dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
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Overview
Description
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrrolo[1,2-c][1,3]thiazole core. The final step involves esterification to introduce the dimethyl dicarboxylate groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-(4-bromophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- 5-(4-Bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Uniqueness
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
Dimethyl 5-(4-bromophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 337920-90-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H14BrNO5S with a molecular weight of approximately 412.3 g/mol. The compound features a pyrrolo-thiazole core structure that is significant in medicinal chemistry.
This compound has been shown to interact with various biological targets:
- Enzyme Inhibition : The compound exhibits strong binding affinity towards Leishmania major pteridine reductase 1 (Lm-PTR1), an enzyme crucial for the survival of the parasite. It acts as an inhibitor, which significantly reduces the enzyme's activity and subsequently diminishes the viability of the Leishmania species .
- Antiparasitic Activity : In vitro studies have demonstrated that this compound possesses potent antipromastigote activity against Leishmania aethiopica, leading to a significant reduction in parasite viability.
The mechanism by which this compound exerts its biological effects primarily involves:
- Binding Interactions : The compound binds to the active site of Lm-PTR1 through hydrophobic interactions with critical residues such as histidine 241. This binding disrupts the enzyme's function and inhibits its catalytic activity.
- Cellular Effects : The inhibition of Lm-PTR1 leads to impaired folate metabolism in Leishmania parasites, which is essential for their growth and replication. This mechanism highlights the potential of this compound as a lead for developing new antileishmanial agents.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Properties
IUPAC Name |
dimethyl 5-(4-bromophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c1-21-15(19)12-11-7-23-8-18(11)14(13(12)16(20)22-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJVZJOPZMRYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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